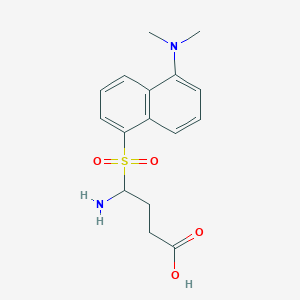

Dansyl-4-aminobutyric acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-4-[5-(dimethylamino)naphthalen-1-yl]sulfonylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S/c1-18(2)13-7-3-6-12-11(13)5-4-8-14(12)23(21,22)15(17)9-10-16(19)20/h3-8,15H,9-10,17H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAWGSYJPVPNMRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00924550 | |

| Record name | 4-Amino-4-[5-(dimethylamino)naphthalene-1-sulfonyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236-58-4 | |

| Record name | Dansyl-4-aminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001236584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-4-[5-(dimethylamino)naphthalene-1-sulfonyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Derivatization Methodologies for Dansyl 4 Aminobutyric Acid

Principles of Dansylation Reaction for Gamma-Aminobutyric Acid (GABA)

The core of synthesizing Dansyl-4-aminobutyric acid lies in the dansylation reaction, a process where dansyl chloride is conjugated with the primary amine group of GABA. ontosight.aiwikipedia.org

Reaction Mechanism and Conditions for Dansyl Chloride Conjugation with Amines

The dansylation of GABA involves a nucleophilic substitution reaction where the primary amine group of GABA attacks the sulfonyl chloride group of dansyl chloride. This reaction results in the formation of a stable sulfonamide adduct, which is this compound. wikipedia.org For this reaction to proceed efficiently, the amine group must be in its unprotonated form. bohrium.com

Optimal reaction conditions for the conjugation of dansyl chloride with primary amines, such as the one in GABA, typically involve:

High pH: A high pH, generally around 9.5-10, is favored to ensure the amine group is deprotonated and thus more nucleophilic. mdpi.comresearchgate.net However, at a pH above 10.0, the hydrolysis of dansyl chloride becomes a significant competing reaction. usda.gov

Elevated Temperature: The reaction is often carried out at elevated temperatures, with reported conditions including 60°C for 60 minutes or 38°C for 90-120 minutes. researchgate.net However, for some applications, the reaction can be performed at room temperature. bohrium.comnih.gov

Excess Dansyl Chloride: An excess of dansyl chloride is used to drive the reaction towards completion. usda.gov

Influence of Solvent Systems, pH, and Temperature on Derivatization Efficiency and Stability

The efficiency and stability of the dansylation reaction are significantly influenced by the solvent system, pH, and temperature.

Solvent Systems: The reaction is typically performed in an aqueous-organic mixture, such as acetone-water, to dissolve both the polar amino acid and the non-polar dansyl chloride. researchgate.net The use of organic solvents can, however, impact the structure of proteins if they are present in the sample. mdpi.com Some protocols have explored the use of organic solvent-compatible buffer systems, like those containing diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to avoid issues like solvent stratification that can occur with traditional bicarbonate buffers. nih.govresearchgate.net Dansyl chloride is noted to be unstable in dimethyl sulfoxide (B87167) (DMSO). wikipedia.orgchemicalbook.com

pH: As mentioned, a high pH (around 9.5) is optimal for the dansylation of primary amines. mdpi.comusda.gov At this pH, the amine group is sufficiently deprotonated to be reactive, while the rate of hydrolysis of dansyl chloride remains relatively low. bohrium.com The rate of dansylation increases with pH. For instance, labeling of myoglobin (B1173299) with dansyl chloride is significantly more robust at pH 9.5 compared to pH 6 or 7. mdpi.comresearchgate.net

Temperature: Elevated temperatures generally increase the rate of the dansylation reaction. researchgate.net However, higher temperatures can also accelerate the degradation of the resulting dansyl derivatives and the hydrolysis of dansyl chloride. bohrium.com Therefore, a compromise must be found. For some applications, performing the reaction at room temperature is sufficient and can be a good choice for identifying N-terminal residues. bohrium.comnih.gov Optimization studies have shown that for certain analytes, heating at 60°C for a short period can yield the best results. rsc.org Conversely, other optimized methods for dipeptides have utilized low temperatures (4°C) for an extended period (75 minutes). nih.gov

Comparative Analysis of Derivatization Reagents in Amino Acid Analysis

Dansyl chloride is one of several reagents used for the pre-column derivatization of amino acids in high-performance liquid chromatography (HPLC).

Dansyl Chloride vs. Other Pre-column Derivatization Agents (e.g., Dabsyl Chloride, O-Phthaldialdehyde, 9-Fluorenylmethyl Chloroformate)

A comparison of dansyl chloride with other common derivatization reagents reveals distinct advantages and disadvantages for each.

| Derivatization Reagent | Reactivity | Stability of Derivatives | Detection | Key Features |

| Dansyl Chloride | Reacts with primary and secondary amines. wikipedia.org Can also react with phenols and alcohols. nih.gov | Stable sulfonamide adducts. wikipedia.org Resistant to acid and alkaline hydrolysis. researchgate.net | Fluorescence and UV. researchgate.net | Versatile, good for fluorescence and mass spectrometry. nih.gov |

| Dabsyl Chloride | Reacts with primary and secondary amino groups. researchgate.net | Very good stability. researchgate.net | Visible region detection. researchgate.net | Simple derivatization, good reproducibility. researchgate.net |

| O-Phthaldialdehyde (OPA) | Reacts with primary amines in the presence of a thiol. sci-hub.box Does not react with secondary amines. researchgate.net | Unstable derivatives, requiring automated on-line derivatization. sci-hub.box | Fluorescence. sci-hub.box | High sensitivity. sci-hub.box |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Reacts with primary and secondary amines. sci-hub.box | Stable adducts. sci-hub.box | Fluorescence. sci-hub.box | Suitable for detecting both primary and secondary amines. nih.gov |

Advantages and Limitations of Dansyl Derivatization in Specific Research Applications

Dansyl chloride offers several advantages in amino acid analysis, but also has limitations.

Advantages:

Versatility: It reacts with both primary and secondary amines, making it broadly applicable. wikipedia.org

High Sensitivity: The resulting dansyl derivatives are intensely fluorescent, allowing for sensitive detection. researchgate.netchemicalbook.com

Stability: The sulfonamide bond formed is stable and can withstand acid hydrolysis, which is useful in protein sequencing. researchgate.net

Improved Chromatography and Mass Spectrometry: Dansylation increases the hydrophobicity of amino acids, improving their retention on reverse-phase HPLC columns. nih.gov The tertiary amine in the dansyl group also enhances the signal in positive mode electrospray ionization mass spectrometry. nih.gov

Environmental Sensitivity: The fluorescence of dansyl conjugates is sensitive to the polarity of their immediate environment, which can be used to study protein folding and dynamics. wikipedia.orgchemicalbook.com

Limitations:

Lack of Selectivity: Dansyl chloride can also react with other functional groups, such as phenols and alcohols, which can lead to a complex mixture of products. nih.govresearchgate.net

Slow Reaction and Byproducts: The derivatization reaction can be slow, and side reactions, such as the hydrolysis of dansyl chloride, can occur, leading to the formation of byproducts. nih.govresearchgate.netscienceopen.com

Instability of Reagent: Dansyl chloride is unstable in some solvents like DMSO. wikipedia.orgchemicalbook.com

Optimization of Derivatization Protocols for Enhanced Yield and Specificity in Complex Matrices

To improve the yield and specificity of dansylation in complex biological samples, several optimization strategies can be employed.

Control of Reaction Conditions: Careful control of pH, temperature, and reaction time is crucial. bohrium.com For example, maintaining a pH of around 9.5 maximizes the reaction with amines while minimizing hydrolysis of the reagent. usda.gov

Choice of Buffer System: Using alternative buffer systems like DIPEA or TEA can prevent solvent stratification and improve reproducibility, especially in samples with a wide range of metabolite concentrations. nih.govresearchgate.net

Reagent Concentration: Optimizing the concentration of dansyl chloride is necessary to ensure complete derivatization without excessive formation of byproducts from unreacted reagent. researchgate.net

Sample Cleanup: For complex matrices, a sample cleanup step prior to derivatization can remove interfering substances. researchgate.net

Quenching the Reaction: The addition of a quencher after the desired reaction time can terminate the reaction and prevent the degradation of the dansylated amino acids by excess dansyl chloride. bsu.edu

Internal Standards: The use of an internal standard can improve the reproducibility and reliability of the quantification of dansylated amino acids. nih.gov

Chromatographic Optimization: Modifying the HPLC method, such as using isocratic elution instead of a gradient, can reduce analysis time and cost, and improve the separation of the derivatives from byproducts. nih.gov

By carefully considering and optimizing these factors, researchers can enhance the yield and specificity of this compound synthesis and its analysis in complex biological environments.

Spectroscopic Characterization and Fluorescence Properties in Advanced Research

Principles of Fluorescence Spectroscopy Applied to Dansyl-4-aminobutyric Acid

Fluorescence spectroscopy is a primary technique for investigating this compound. The fundamental principle involves the excitation of the dansyl moiety with ultraviolet (UV) light, causing it to move to a higher electronic energy state. It then rapidly returns to its ground state, releasing the absorbed energy as a photon of light at a longer wavelength, a phenomenon known as fluorescence. The dansyl group is particularly useful because its fluorescence quantum yield is high, and it emits in the visible region of the spectrum, with a large separation between excitation and emission wavelengths (Stokes shift), which minimizes self-absorption effects. researchgate.net

The excitation and emission spectra of this compound are highly dependent on the surrounding chemical environment. The dansyl group's excitation typically occurs around 340-350 nm, with emission observed in the 450-560 nm range. ontosight.airesearchgate.netnih.gov This variability is primarily influenced by the polarity of the solvent. In non-polar solvents, the emission is strong and originates from a locally excited (LE) state. bose.res.in Conversely, in polar solvents, the emission intensity may decrease and is dominated by a charge transfer (CT) state, leading to a significant shift in the emission wavelength. bose.res.in

Research on various dansyl derivatives illustrates this environmental sensitivity. For instance, studies on related dansyl compounds show a clear red shift (bathochromic shift) in the emission maximum as solvent polarity increases. chemrxiv.orgresearchgate.net This shift is demonstrated in the table below, which compiles photophysical data for representative dansyl derivatives in different organic solvents.

Photophysical Data of Dansyl Derivatives in Various Solvents

| Solvent | Derivative | Absorption Max (λabs, nm) | Emission Max (λem, nm) |

|---|---|---|---|

| Acetonitrile (B52724) | L1 | 332 | 527 |

| L2 | 340 | 518 | |

| Ethanol | Derivative 1 | 340 | 530 |

| Derivative 2 | 340 | 535 | |

| n-Heptane (Non-polar) | Dansyl Probe | 350 | 457 |

| CTAB Micelle (Polar interface) | Dansyl Probe | 400 | 484 |

Data compiled from multiple sources illustrating the effect of solvent environment on the spectral properties of dansyl compounds. nih.govbose.res.inchemrxiv.org

The pronounced sensitivity of the dansyl group's fluorescence to solvent polarity, known as solvatochromism, is a key feature that makes this compound an effective biological probe. researchgate.netevidentscientific.com The underlying mechanism involves the stabilization of the dansyl group's excited state by surrounding solvent molecules. researchgate.netevidentscientific.com The excited state (π*) possesses a larger dipole moment than the ground state. researchgate.net In a polar environment, solvent dipoles reorient around this excited-state dipole, a process called solvent relaxation, which lowers the energy of the excited state. evidentscientific.com This energy reduction results in a lower energy (longer wavelength) emission, causing a red shift in the fluorescence spectrum. evidentscientific.com

This property is particularly valuable for probing biological membranes and proteins. When this compound binds to a protein or inserts into a lipid bilayer, its dansyl group is exposed to a microenvironment with a specific polarity. nih.gov By measuring the emission wavelength, researchers can infer the polarity of the probe's location. For example, a blue-shifted emission would suggest a non-polar, hydrophobic environment, such as the interior of a protein or the acyl chain region of a membrane. A red-shifted emission indicates a more polar environment, like the surface of a protein exposed to water or the headgroup region of a lipid bilayer. nih.gov Studies have shown that the dansyl group has a strong preference for the polar headgroup region of membranes, making it an excellent probe for this interface. nih.gov

UV-Visible Absorption Spectroscopy for this compound Analysis and Hydrolysis Monitoring

UV-Visible absorption spectroscopy is another important analytical tool for studying this compound. The dansyl chromophore exhibits characteristic absorption maxima in the UV region. For example, the related compound dansyl glycine (B1666218) shows absorption peaks at approximately 214, 246, and 325 nm. researchgate.net These absorption properties are essential for the quantitative analysis of the compound.

A critical application of UV-Vis spectroscopy is in monitoring the stability and hydrolysis of the dansyl sulfonamide bond. The precursor for synthesis, dansyl chloride, is known to be unstable in aqueous solutions, hydrolyzing to dansyl sulfonic acid. mdpi.com This hydrolysis product has a distinct UV absorption spectrum, with a maximum around 315 nm. mdpi.com The rate of this hydrolysis is dependent on pH and can be tracked by monitoring the change in absorbance over time. mdpi.com Similarly, the sulfonamide linkage in this compound can undergo hydrolysis under certain conditions. By scanning the UV-Vis spectrum, one can monitor the disappearance of the this compound signal and the appearance of the dansyl sulfonic acid peak, allowing for the study of its stability in various biological buffers and experimental conditions.

Advanced Spectroscopic Techniques in Biological Systems, including Fluorescence Quenching and Anisotropy Studies

Beyond basic spectral measurements, advanced fluorescence techniques such as quenching and anisotropy provide deeper insights into the interactions of this compound within biological systems.

Fluorescence Quenching studies involve the decrease of fluorescence intensity due to interactions with other molecules, known as quenchers. This process can occur through various mechanisms, including electron transfer (static quenching) or collisional de-excitation (dynamic quenching). ysu.am In the context of this compound, quenching assays can be used to determine the accessibility of the dansyl probe to quenchers in its environment. For example, by using quenchers with known locations in a lipid bilayer, the depth of the dansyl group within the membrane can be determined. nih.gov Quenching is also the basis for developing sensors; for instance, the fluorescence of a dansyl-based probe can be quenched by metal ions like Fe³⁺, allowing for their detection. mdpi.com Competitive displacement assays also rely on fluorescence changes, where a ligand displaces a dansyl-labeled probe from a protein binding site, causing a change in fluorescence due to the altered environment or quenching effects. nih.gov

Fluorescence Anisotropy (or fluorescence polarization) measures the rotational mobility of the fluorophore. This technique involves exciting the sample with polarized light and measuring the polarization of the emitted light. The resulting anisotropy value is related to the rotational correlation time of the fluorophore. A small, freely rotating molecule like this compound in solution will rotate rapidly, leading to depolarized emission and low anisotropy. However, if the probe binds to a large macromolecule, such as a protein or a membrane, its rotation becomes restricted. nih.gov This slower rotation results in more polarized emission and a higher anisotropy value. nih.gov Therefore, fluorescence anisotropy is a powerful tool to study binding events in real-time. nih.govresearchgate.net It can be used to measure binding affinities, detect conformational changes in proteins, and monitor enzyme activity by designing substrates that undergo a change in size upon enzymatic reaction. researchgate.nethzdr.de

Applications of Dansyl 4 Aminobutyric Acid in Neurochemical and Neurobiological Systems Research

Investigation of Neurotransmitter Dynamics and Transport Mechanisms

The fluorescent nature of Dansyl-4-aminobutyric acid makes it a valuable tracer for monitoring the movement of GABA. Understanding the mechanisms of GABA uptake and release is fundamental to comprehending synaptic transmission and its regulation.

Studies on Gamma-Aminobutyric Acid (GABA) Uptake and Release in Neurons and Glial Cells

This compound is utilized as a fluorescent analog of GABA to study its transport across cell membranes. The process of neurotransmitter reuptake is crucial for terminating synaptic signals and maintaining neurotransmitter homeostasis. Both neurons and surrounding glial cells, such as astrocytes, are involved in clearing GABA from the synaptic cleft through specific GABA transporters (GATs).

Research in this area often involves incubating cultured neurons or glial cells with this compound and monitoring its accumulation within the cells using fluorescence microscopy. By observing the rate and location of fluorescence, researchers can infer the activity and distribution of GATs. Furthermore, the effects of various pharmacological agents (e.g., GAT inhibitors) on the uptake of this compound can be assessed to characterize their mechanism of action. While specific kinetic data for this compound is not extensively published, its use is predicated on it acting as a substrate for these transporters, similar to GABA itself.

Analysis of GABAergic Neuron Functionality and Networks

Beyond individual cell transport, this compound can be employed to analyze the functionality of GABAergic neurons. As these neurons are responsible for inhibitory signaling throughout the central nervous system, visualizing their activity is key to understanding brain function. While modern techniques often use genetically encoded sensors, fluorescent analogs like this compound provide a direct chemical method for tracing GABAergic pathways. nih.gov

By introducing the compound into specific brain regions, researchers can track its uptake into GABAergic terminals, helping to map the distribution and density of these inhibitory neurons. This approach aids in understanding the organization of neural circuits and how they are altered in pathological conditions characterized by imbalances in inhibitory and excitatory signaling.

Receptor Binding Studies and Ligand-Receptor Interactions

The interaction between neurotransmitters and their receptors is the basis of synaptic communication. Dansylated compounds are frequently used to study these binding events due to their fluorescence, which can be measured to quantify binding affinity and kinetics.

Probing GABA Receptor Binding Properties

This compound can serve as a fluorescent ligand in assays designed to probe the binding sites of GABA receptors (e.g., GABA-A and GABA-B receptors). In competitive binding assays, the displacement of this compound from the receptor by an unlabeled compound can be measured by a decrease in fluorescence polarization or intensity. This allows for the determination of the binding affinity (Ki or Kd) of the unlabeled compound. Such studies are crucial for the development of new drugs targeting the GABAergic system, as they provide detailed information on how these molecules interact with their intended targets.

| Assay Type | Principle | Measured Parameter | Application |

| Competitive Binding Assay | An unlabeled ligand competes with this compound for binding to GABA receptors. | Decrease in fluorescence signal corresponding to displacement of the fluorescent ligand. | Determining the binding affinity (Ki) of novel therapeutic compounds. |

| Fluorescence Polarization | The polarization of emitted light depends on whether the fluorescent ligand is bound to a large receptor or is free in solution. | Change in the polarization of fluorescence upon binding. | Studying ligand-receptor binding kinetics and affinity in real-time. |

Utilization of Dansylated Analogues for Neuropeptide FF Receptor Characterization (e.g., Agonist and Antagonist Profiling)

While this compound is specific to the GABA system, the principle of using dansylated ligands extends to other receptor systems. For instance, dansylated peptide analogues have been instrumental in characterizing Neuropeptide FF (NPFF) receptors. NPFF is involved in pain modulation, and understanding its receptor interactions is a key area of research.

In this context, compounds like Dansyl-PQRamide, a dansylated peptide, have been used as fluorescent antagonists. nih.gov These tools help in identifying the binding pockets of NPFF receptors and in screening for new molecules that can act as either agonists (activators) or antagonists (blockers) of these receptors. This research exemplifies the broader utility of the dansyl group in developing fluorescent probes for diverse receptor systems.

Visualization and Imaging in Cellular and Neural Contexts

The primary advantage of this compound is its utility in fluorescence imaging. This allows for the direct visualization of GABAergic processes within cells and tissues, providing spatial and temporal information that is not achievable with non-fluorescent methods.

Using techniques like fluorescence microscopy or confocal microscopy, researchers can observe the localization of this compound within subcellular compartments, such as synaptic vesicles, or its movement across neuronal and glial membranes. This application is particularly powerful for studying the dynamic aspects of the GABAergic system, such as the trafficking of GABA transporters or the activity-dependent release and uptake of GABA at synapses. Although genetically encoded fluorescent sensors for GABA, such as iGABASnFR, have become more prevalent for in vivo imaging, dansylated small molecules remain a valuable tool for specific ex vivo and in vitro applications due to their direct chemical nature and ease of use. nih.govnih.gov

| Imaging Technique | Application of this compound | Research Question Addressed |

| Fluorescence Microscopy | Visualizing the uptake and accumulation of the probe in cultured neurons and glial cells. | What is the distribution and activity of GABA transporters on different cell types? |

| Confocal Microscopy | High-resolution imaging of the subcellular localization of the fluorescent GABA analog. | Is GABA sequestered into specific organelles or synaptic vesicles? |

| Live-Cell Imaging | Real-time tracking of the movement of this compound in response to stimuli. | How does neuronal activity affect the rate of GABA uptake and clearance from the extracellular space? |

Applications in Fluorescence Microscopy for Neural Networks and GABAergic Structures

Fluorescence microscopy is a cornerstone technique in neuroscience, enabling the visualization of neural structures and networks with high specificity. The use of fluorescent probes that target specific components of the nervous system allows for the detailed mapping of neuronal circuits and the study of their function. While a multitude of fluorescent dyes and genetically encoded sensors have been developed for this purpose, the application of specific small-molecule fluorescent probes for γ-aminobutyric acid (GABA) systems continues to be an area of active research.

This compound, as a fluorescent analog of GABA, holds theoretical potential for the visualization of GABAergic structures within neural networks. The dansyl group, a well-established fluorophore, is sensitive to its local environment, which can provide information about the binding site polarity. In principle, this compound could be utilized to label GABA receptors, transporters, or enzymes involved in GABA metabolism. The fluorescence properties of the dansyl group would then allow for the imaging of these labeled structures using fluorescence microscopy. This could potentially enable the tracing of GABAergic pathways and the investigation of the spatial organization of GABAergic synapses within complex neural networks. However, it is important to note that while genetically encoded fluorescent sensors for GABA, such as iGABASnFR, have been successfully developed and applied for in vivo imaging of GABA release, the specific use of this compound for imaging neural networks and GABAergic structures is not extensively documented in published research. The development of such applications would require thorough characterization of the probe's specificity, affinity, and photophysical properties within the complex environment of neural tissue.

Cellular Localization and Distribution Studies of GABAergic Components

Understanding the precise cellular and subcellular localization of GABAergic components is crucial for elucidating the mechanisms of inhibitory neurotransmission. Fluorescent probes can be invaluable tools for these studies. A fluorescent molecule like this compound could theoretically be used to investigate the cellular and subcellular distribution of GABA binding sites.

Upon introduction to neural preparations, this compound would be expected to interact with various components of the GABAergic system, including GABA receptors (GABA-A and GABA-B) and GABA transporters (GATs). By employing high-resolution fluorescence microscopy techniques, it would be possible to visualize the sites of probe accumulation. For instance, imaging could reveal the density and distribution of GABA receptors at synaptic versus extrasynaptic locations on a neuron's surface. Furthermore, by tracking the movement of the fluorescent signal over time, it might be possible to study the dynamics of GABA transporter activity and the process of GABA uptake into presynaptic terminals and surrounding glial cells. While studies have utilized other methods like immunocytochemistry and genetically encoded sensors to map the localization of GABAergic components, the specific application of this compound for these purposes remains a prospective area of investigation.

Structural and Dynamic Probing of Proteins and Peptides Using Dansyl Labeling

The dansyl group, the fluorescent component of this compound, is a powerful tool for investigating the structure and dynamics of proteins and peptides. The fluorescence of the dansyl moiety is highly sensitive to the polarity of its local environment, making it an effective probe for conformational changes and interactions.

Covalent Labeling Strategies for Solvent-Accessible Lysine Residues

One of the primary applications of dansyl compounds in protein chemistry is the covalent labeling of specific amino acid residues. Dansyl chloride is known to react with primary amines, such as the ε-amino group of lysine residues, under mild conditions. This reaction forms a stable sulfonamide bond, covalently attaching the fluorescent dansyl group to the protein.

This labeling strategy is particularly useful for probing the surface of proteins, as lysine residues are frequently located on the exterior of a protein, accessible to the solvent. By controlling the reaction conditions, such as pH and the concentration of the labeling reagent, it is possible to achieve a degree of selectivity in the labeling of the most reactive and accessible lysine residues. The introduction of the dansyl probe allows for the subsequent investigation of the labeled protein using various biophysical techniques.

Table 1: Comparison of Fluorescent Probes for Labeling Lysine Residues

| Probe | Reactive Group | Target Residue | Common Application |

|---|---|---|---|

| Dansyl chloride | Sulfonyl chloride | Lysine (primary amines) | Probing protein conformation and dynamics |

| Fluorescein isothiocyanate (FITC) | Isothiocyanate | Lysine (primary amines) | Fluorescence microscopy, flow cytometry |

| Tetramethylrhodamine isothiocyanate (TRITC) | Isothiocyanate | Lysine (primary amines) | Fluorescence microscopy, immunofluorescence |

| N-hydroxysuccinimide (NHS) esters | NHS ester | Lysine (primary amines) | Protein cross-linking, surface modification |

Assessment of Protein Conformation, Stability, and Protein-Protein/Protein-Cofactor Interaction Dynamics

Once a protein is labeled with a dansyl probe, the fluorescence signal can be used to monitor changes in the protein's conformation and stability. For example, a change in the protein's tertiary or quaternary structure can alter the local environment of the attached dansyl group, leading to a change in its fluorescence intensity, emission wavelength (spectral shift), or fluorescence lifetime. These changes can be monitored to study protein folding, unfolding, and conformational changes induced by ligand binding or other environmental perturbations.

Furthermore, dansyl labeling is a valuable technique for studying protein-protein and protein-cofactor interactions. When a dansyl-labeled protein binds to another molecule, the environment of the dansyl probe at the interaction interface may be altered, resulting in a detectable change in its fluorescence properties. This allows for the quantitative analysis of binding affinities and kinetics. For instance, the binding of a cofactor to a dansyl-labeled enzyme can be monitored by the change in fluorescence, providing insights into the dynamics of the enzyme-cofactor complex.

Table 2: Research Findings on Dansyl Labeling for Protein Analysis

| Research Focus | Model Protein(s) | Key Findings | Reference |

|---|---|---|---|

| Covalent labeling and structural impact | Myoglobin (B1173299), Alcohol Dehydrogenase | Dansyl chloride can robustly label solvent-accessible lysine residues with negligible impact on the native protein conformation and non-covalent interactions. | |

| Probing protein-protein interactions | Calmodulin | Dansyl-calmodulin can be used to monitor interactions with other proteins, such as ion channels, through changes in fluorescence. | |

| Assessing conformational changes | General proteins | The environment-sensitive fluorescence of the dansyl group is a useful tool for reporting on protein conformational changes. |

Advanced Analytical Methodologies for Dansyl 4 Aminobutyric Acid and Its Derivatives

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC with fluorescence detection is a cornerstone technique for the analysis of dansylated compounds. The dansyl group is strongly fluorescent, allowing for highly sensitive and selective detection of derivatized analytes like Dansyl-4-aminobutyric acid. researchgate.netspringernature.com The excitation and emission wavelengths for dansyl derivatives are typically around 330 nm and 515-560 nm, respectively. researchgate.nethplc.comsigmaaldrich.com

Method Development for Quantitative Analysis of Amino Acids and Neurotransmitters in Biological Samples

The development of quantitative HPLC methods for amino acids and neurotransmitters begins with pre-column derivatization using dansyl chloride. nih.gov This process is crucial for compounds like GABA, which cannot be directly detected with high sensitivity by fluorescence detectors. researchgate.net The derivatization reaction is typically performed in an aqueous-organic mixture at an alkaline pH (9.5–10) and often at elevated temperatures (e.g., 38-60°C) to ensure a complete and rapid reaction. researchgate.net

The resulting dansylated derivatives are more hydrophobic than their parent compounds, which makes them well-suited for separation by reversed-phase HPLC. researchgate.netacs.org This approach has been successfully applied to the quantification of GABA and other amino acids like glutamic acid in a wide array of biological samples, including plant foods, medicinal plants, rat brain tissue, and rabbit plasma. nih.govnih.govnih.gov The method's utility is demonstrated by its ability to simultaneously measure multiple neuroactive amino acids in a single chromatographic run. nih.gov

Optimization of Chromatographic Parameters (e.g., Columns, Mobile Phases, Gradient Elution)

Optimization of chromatographic parameters is critical for achieving the desired resolution, peak shape, and analysis time for dansylated compounds.

Columns: Reversed-phase columns, particularly C8 and C18, are most commonly used for the separation of dansyl amino acids. researchgate.netrsc.org These columns effectively retain the relatively nonpolar dansylated derivatives.

Mobile Phases: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. ajpaonline.commastelf.com The choice of solvent and its proportion affects the retention and selectivity of the separation. Modifiers like triethylammonium (B8662869) and tetrabutylammonium (B224687) hydroxide (B78521) have been added to the mobile phase to improve the separation of analytes and achieve cleaner chromatograms. researchgate.net

Gradient Elution: For complex biological samples containing multiple amino acids and neurotransmitters, gradient elution is frequently employed. researchgate.netbsu.edu This involves changing the composition of the mobile phase during the analysis, typically by increasing the percentage of the organic solvent. drawellanalytical.comamazonaws.com This approach allows for the separation of compounds with a wide range of polarities in a reasonable timeframe. In contrast, isocratic elution, where the mobile phase composition remains constant, can be a simpler, faster, and more cost-effective option for analyzing a smaller number of target compounds. researchgate.netnih.gov

The following table summarizes typical parameters used in the HPLC analysis of dansylated amino acids.

| Parameter | Description | Examples | Source(s) |

| Column | Stationary phase used for separation. | C18 (e.g., Ultrasphere ODS, Eclipce XDB), C8 | researchgate.netrsc.orgajpaonline.com |

| Mobile Phase A | Aqueous component, often buffered. | 10mm Ammonium Acetate (pH 6.3), Water with 1.5% triethylammonium and 5 mmol/l tetrabutylammonium hydroxide (pH 2.5) | ajpaonline.comresearchgate.net |

| Mobile Phase B | Organic modifier. | Acetonitrile, Methanol | ajpaonline.comresearchgate.net |

| Elution Mode | Method of mobile phase delivery. | Gradient (e.g., increasing organic phase over time) or Isocratic (constant mobile phase composition) | nih.govbsu.edu |

| Detection | Method for analyte visualization. | Fluorescence (Ex: ~330 nm, Em: ~530-560 nm), Diode-Array Detector (DAD) | researchgate.nethplc.commjcce.org.mk |

Method Validation for Reproducibility, Sensitivity, and Specificity (e.g., Linearity, Precision, Accuracy, Detection Limits)

Validation is essential to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose. HPLC methods for dansylated amino acids are typically validated for several key performance characteristics.

Linearity: The method demonstrates linearity over a specific concentration range, with correlation coefficients (R²) consistently greater than 0.99. mjcce.org.mknih.govresearchgate.net For example, a method for 19 amino acids showed excellent linearity in the 0.05-0.5 mmol/l range. mjcce.org.mk Another study for GABA and glutamate (B1630785) found linearity from 2 µg/mL up to 1000 µg/mL. nih.gov

Precision: Precision is a measure of the random error and is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). For dansylated neurotransmitters, intra-assay CVs have been reported to range from 1.5% to 13.6% and inter-assay CVs from 2.9% to 13.7%. nih.gov

Accuracy: Accuracy reflects the closeness of a measured value to the true value and is often assessed through recovery experiments. For dansylated neurotransmitters and their metabolites, mean recovery rates have been reported between 90.3% and 115.0%. rsc.org

Sensitivity (Detection Limits): The sensitivity of the method is determined by the limit of detection (LOD) and the limit of quantification (LOQ). For dansylated GABA and glutamic acid, LOD and LOQ values as low as 0.35 µg/mL and 1.15 µg/mL, respectively, have been achieved, demonstrating the method's high sensitivity. researchgate.net

The following table presents a summary of validation data from a study on the analysis of dansylated GABA and Glutamic Acid.

| Validation Parameter | GABA | Glutamic Acid | Source(s) |

| Linearity Range | 2 - 1000 µg/mL | 2 - 1500 µg/mL | nih.gov |

| Correlation Coefficient (R²) | 0.9996 | 0.9996 | researchgate.net |

| Limit of Detection (LOD) | 0.35 µg/mL | 0.38 µg/mL | researchgate.net |

| Limit of Quantification (LOQ) | 1.15 µg/mL | 1.98 µg/mL | researchgate.net |

| Recovery (%) | 98.79% | 100.21% | researchgate.net |

| Precision (%RSD) | 0.55% | 2.73% | researchgate.net |

Mass Spectrometry (MS) Coupled Techniques

Coupling liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical tool that combines the separation capabilities of HPLC with the high sensitivity and specificity of mass detection. nih.govnih.gov For the analysis of dansylated compounds, this approach offers significant advantages over fluorescence detection.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS) Applications for Dansylated Compounds

The use of LC-MS for analyzing dansylated compounds is well-established. Derivatization with dansyl chloride is beneficial not only for chromatography but also for mass spectrometry, as it improves the ionization efficiency of analytes in electrospray ionization (ESI), typically in the positive ion mode. acs.orgnih.govresearchgate.net This derivatization can lead to signal enhancements of 1 to 3 orders of magnitude compared to the underivatized molecules. acs.org

Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and is the preferred technique for quantification in complex matrices. nih.govthermofisher.com In this mode, a specific precursor ion of the dansylated analyte is selected and fragmented, and a resulting characteristic product ion is monitored. This process, known as selected-reaction monitoring (SRM), minimizes interferences from the sample matrix, leading to highly specific and sensitive quantification. thermofisher.com

A particularly innovative application is the use of differential isotope labeling with 12C- and 13C-dansyl chloride. acs.orgnih.gov In this strategy, two different samples (e.g., control vs. treated) are labeled with the "light" (12C) and "heavy" (13C) isotopic versions of the reagent, respectively. The samples are then mixed and analyzed together. Since the isotopically labeled pairs co-elute but have different masses, the ratio of their peak intensities in the mass spectrometer provides highly precise and accurate relative quantification. acs.orgnih.gov

Quantification of Dansylated Metabolites and Neurotransmitters in Complex Biological Mixtures

LC-MS/MS is exceptionally well-suited for quantifying dansylated metabolites and neurotransmitters in complex biological mixtures such as plasma, urine, and brain homogenates. rsc.orgnih.govnih.gov The technique's high sensitivity allows for the measurement of low-concentration analytes.

One study detailed an LC-ESI/MS/MS method for the simultaneous quantification of ten neurotransmitters and metabolites, including GABA, in human plasma. nih.gov The method demonstrated excellent linearity (R² > 0.99) and achieved low limits of quantification (LLOQ), with the LLOQ for GABA reported as 1.62 pmol/ml. nih.gov Another study successfully applied a dansylation-based LC-MS/MS method to quantify 15 neurotransmitters and their metabolites in rat brain homogenates and microdialysates, with LLOQ values ranging from 0.4 to 9.7 pmol/mL. rsc.org

These applications highlight the robustness and reliability of using dansylation coupled with LC-MS/MS for targeted quantitative analysis in challenging biological samples, providing valuable tools for metabolomics and neuroscience research. nih.govnih.gov

The table below summarizes the quantitative performance of an LC-MS/MS method for several dansylated neurotransmitters in human plasma.

| Analyte | LLOQ (pmol/ml) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Source(s) |

| Dopamine (DA) | 0.57 | 2.5 - 13.6 | 4.3 - 13.7 | nih.gov |

| Norepinephrine (NE) | 0.40 | 1.5 - 12.8 | 3.5 - 12.6 | nih.gov |

| 5-Hydroxytryptamine (5-HT) | 0.27 | 2.1 - 12.4 | 2.9 - 13.1 | nih.gov |

| Glutamate (Glu) | 0.65 | 2.3 - 11.8 | 3.1 - 12.9 | nih.gov |

| Gamma-aminobutyric acid (GABA) | 1.62 | 2.6 - 12.1 | 3.2 - 13.2 | nih.gov |

Native Mass Spectrometry and Ion Mobility Spectrometry in Protein Structural Studies Post-Dansylation

The covalent labeling of proteins with probes like dansyl chloride, the precursor to this compound, in conjunction with native mass spectrometry (MS) and ion mobility spectrometry (IMS), has emerged as a valuable approach for investigating protein structure and dynamics. researchgate.netcabidigitallibrary.orgnih.gov Native MS allows for the study of intact protein complexes in the gas phase, preserving non-covalent interactions and providing insights into stoichiometry, topology, and protein interactions. bg.ac.rs

The dansylation reaction, owing to its mild conditions and the small size of the dansyl group, is beneficial for studying protein structure without significantly perturbing the native conformation. researchgate.netcabidigitallibrary.org Researchers have utilized native mass spectrometry and ion mobility mass spectrometry to analyze proteins post-dansylation, assessing the impact on protein fold, stability, and interactions with other proteins or cofactors. researchgate.netnih.gov

Ion mobility-mass spectrometry (IM-MS) adds another dimension to the analysis by providing information about the size, shape, and architecture of the protein assemblies. nih.gov This technique can be used to probe conformational changes induced by ligand binding. usda.gov When applied to dansylated proteins, IM-MS can help to ensure the structural integrity of the protein of interest after labeling. researchgate.net Studies have employed this combination of techniques to investigate model proteins, demonstrating the utility of dansyl chloride as a covalent probe for studying protein structure and dynamics under native conditions. researchgate.netcabidigitallibrary.orgcdnsciencepub.com

Sample Preparation Techniques and Mitigation of Matrix Effects in Biological and Environmental Samples

The accurate quantification of this compound and its derivatives in complex biological and environmental matrices is critically dependent on effective sample preparation and the mitigation of matrix effects. nih.gov Matrix effects, which arise from co-eluting endogenous compounds, can lead to ion suppression or enhancement in mass spectrometry, thereby compromising the accuracy and reproducibility of the analysis. nih.govnih.gov

Common sample preparation techniques for biological fluids like plasma, urine, and oral fluid include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). chromatographyonline.comresearchgate.net For environmental water samples, SPE is a widely used technique for the extraction and preconcentration of analytes. cdnsciencepub.combohrium.com The choice of sample preparation method is crucial for removing interferences such as phospholipids, which are a major source of matrix effects in biological samples. chromatographytoday.com

Several strategies can be employed to mitigate matrix effects:

Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components is to dilute the sample. chromatographyonline.com For instance, a four-fold dilution of urine samples before dansylation has been shown to largely overcome the matrix effect. researchgate.net

Optimization of Chromatographic Conditions: Adjusting the liquid chromatography parameters can help to separate the analyte of interest from co-eluting matrix components. chromatographyonline.com

Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the most effective method to compensate for matrix effects. nih.govresearchgate.net A SIL-IS has nearly identical physicochemical properties to the analyte and will experience similar ion suppression or enhancement, thus allowing for accurate quantification. researchgate.net

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is similar to the sample matrix to compensate for matrix effects. nih.gov

Advanced Extraction Techniques: Polymeric mixed-mode solid-phase extraction, combining reversed-phase and ion exchange mechanisms, has demonstrated effectiveness in minimizing matrix effects. chromatographyonline.com

The following table summarizes common sample preparation techniques and matrix effect mitigation strategies:

| Technique/Strategy | Description | Application |

| Protein Precipitation (PPT) | An organic solvent is added to precipitate proteins, which are then removed by centrifugation. | Biological fluids (e.g., plasma, serum) |

| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases to separate it from matrix components. | Biological and environmental samples |

| Solid-Phase Extraction (SPE) | The analyte is retained on a solid sorbent while matrix components are washed away, followed by elution of the analyte. | Biological and environmental samples |

| Sample Dilution | The sample is diluted to reduce the concentration of interfering compounds. | Biological fluids (e.g., urine) |

| Stable Isotope-Labeled Internal Standard (SIL-IS) | A labeled version of the analyte is added to the sample to correct for matrix effects and variations in sample processing. | Quantitative LC-MS analysis |

| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix to mimic the sample matrix. | Quantitative analysis in complex matrices |

Alternative Chromatographic Approaches (e.g., Hydrophilic Interaction Liquid Chromatography - HILIC)

While reversed-phase liquid chromatography (RPLC) is a commonly used technique for the separation of dansylated compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative, particularly for polar and hydrophilic analytes. sigmaaldrich.comnih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer. sigmaaldrich.com This creates a water-enriched layer on the stationary phase, and retention is based on the partitioning of the analyte between this layer and the mobile phase. bg.ac.rs

The elution order in HILIC is generally the opposite of that in RPLC, making it a complementary technique. sigmaaldrich.com For dansylated amino acids, which can be polar, HILIC offers several advantages:

Enhanced Retention: Polar compounds that are poorly retained on RPLC columns often show strong retention in HILIC. nih.gov

Improved Sensitivity in Mass Spectrometry: The high organic content of the mobile phase in HILIC can lead to more efficient desolvation and ionization in the mass spectrometer source, resulting in higher sensitivity. bg.ac.rs

Orthogonal Selectivity: The different separation mechanism of HILIC compared to RPLC provides orthogonal selectivity, which can be beneficial for complex sample analysis. nih.gov

A study on the analysis of free amino acids in honey samples utilized pre-column derivatization with dansyl chloride followed by HILIC with UV detection. cabidigitallibrary.org The method successfully separated nine derivatized amino acids within a short elution time, demonstrating the suitability of HILIC for such applications. cabidigitallibrary.org The choice of HILIC stationary phase, mobile phase composition, pH, and buffer concentration are critical parameters that can be adjusted to optimize the separation of dansylated compounds. chromatographyonline.comchromatographyonline.com

The following table outlines the key characteristics of HILIC for the analysis of dansylated compounds:

| Feature | Description |

| Stationary Phase | Polar (e.g., silica, amide, zwitterionic) |

| Mobile Phase | High percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer |

| Retention Mechanism | Primarily partitioning of the analyte into a water-enriched layer on the stationary phase |

| Elution Order | Generally, more polar analytes are retained longer |

| Advantages | Good retention of polar compounds, complementary to RPLC, enhanced MS sensitivity |

Enzymatic and Metabolic Pathway Studies Employing Dansyl 4 Aminobutyric Acid Detection

Quantification of Gamma-Aminobutyric Acid (GABA) in Metabolic Processes

The quantification of GABA is crucial for understanding its role in various metabolic activities, including its function as a major inhibitory neurotransmitter in the mammalian central nervous system. nih.gov A common and effective method for GABA quantification involves pre-column derivatization with dansyl chloride, followed by high-performance liquid chromatography (HPLC). nih.govnih.gov This process converts GABA into Dansyl-4-aminobutyric acid, a stable and fluorescent derivative that can be readily detected. nih.gov

The derivatization reaction is typically carried out under alkaline conditions, for instance, in a sodium hydrogen carbonate buffer (pH 8.7), and heated to ensure the reaction proceeds efficiently. nih.gov The resulting dansyl-GABA can then be separated using a reversed-phase HPLC column and detected by either a UV-visible or a fluorescence detector. researchgate.net This method offers high precision and recovery rates, making it suitable for quantifying GABA in a wide range of biological samples, including plant foods, medicinal plants, and biological fluids. nih.govnih.gov For instance, this technique has been successfully applied to determine GABA content in various vegetables, fruits, cereals, and nuts. nih.gov

Table 1: GABA Content in Selected Plant Foods Determined by HPLC after Derivatization with Dansyl Chloride This table is interactive. Click on the headers to sort the data.

| Food Item | GABA Content (mg/100 g Fresh Weight) |

|---|---|

| Potatoes | 44.86 nih.gov |

| Yellow Cherry Tomatoes | 36.82 nih.gov |

| Red Cherry Tomatoes | - |

| European Gooseberry | 13.18 nih.gov |

Note: The table presents data for GABA content as reported in a study utilizing an HPLC method with dansyl chloride derivatization. The highest Glu content was found in red cherry tomatoes (53.58 mg/100 g FW). nih.gov

Assessment of Glutamate (B1630785) Decarboxylase (GAD) Activity and its Regulation

Glutamate decarboxylase (GAD) is the enzyme responsible for synthesizing GABA from L-glutamic acid. chemisgroup.usnih.gov The activity of GAD is directly correlated with GABA levels and is essential for maintaining the balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission. nih.gov Dysregulation of GAD has been implicated in several neurological disorders. nih.gov

An HPLC-based assay using dansyl chloride derivatization has been developed for measuring GAD activity. researchgate.net This method quantifies the GABA produced from the enzymatic reaction, thereby providing a measure of GAD activity. researchgate.net It offers a reliable and less cumbersome alternative to traditional manometric and radiometric assays, which may require specialized equipment or expensive radiolabeled substrates. researchgate.net The use of dansyl chloride allows for sensitive detection of the GABA product by either UV absorbance or fluorescence. researchgate.net

The regulation of GAD is complex, involving two main isoforms, GAD65 and GAD67, which are encoded by different genes and exhibit distinct regulatory mechanisms and molecular properties. nih.govwikipedia.org Studies on GAD regulation often rely on accurate measurement of its activity, for which the dansyl chloride derivatization method is well-suited. Post-translational modifications such as phosphorylation and proteolytic cleavage are known to regulate GAD activity. nih.gov For example, GAD65 is regulated through phosphorylation by protein kinase C (PKC), while GAD67 is inhibited by phosphorylation via protein kinase A (PKA). nih.gov

Investigation of GABA Shunt and Polyamine Degradation Pathways via Derivative Quantification

The GABA shunt is a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle, converting α-ketoglutarate to succinate via glutamate and GABA. Quantifying the flux through this pathway is important for understanding neuronal metabolism. While direct and complete pathway analysis using dansyl chloride is not the primary method, the quantification of GABA, the central metabolite in the shunt, is a critical component of such investigations. nih.gov By accurately measuring GABA levels using dansyl chloride derivatization, researchers can infer the activity of the GABA shunt. nih.gov

Dansyl chloride is also a valuable reagent for the study of other metabolic pathways, such as polyamine degradation. Polyamines, including putrescine, spermidine, and spermine, are biogenic amines involved in various cellular processes. The derivatization of these polyamines with dansyl chloride allows for their sensitive quantification by HPLC. nih.govresearchgate.net This methodology has been applied to determine polyamine concentrations in various biological samples, including urine, which can be relevant for studying disease states where polyamine metabolism is altered. nih.gov The optimal conditions for the derivatization of polyamines with dansyl chloride include a buffered amine solution at pH 12 and reaction at room temperature. nih.gov

Role in Microbial Fermentation Processes for Enhanced GABA Production

There is significant interest in the microbial production of GABA for use in functional foods and pharmaceuticals. nih.gov Lactic acid bacteria (LAB) are widely used for this purpose due to their ability to produce GABA through the activity of glutamate decarboxylase. mdpi.com In these fermentation processes, monitoring and optimizing GABA production is essential.

HPLC with pre-column derivatization using dansyl chloride is a key analytical technique employed to quantify GABA concentrations in fermentation broths. researchgate.netnih.gov This allows researchers to screen for high-producing microbial strains and to optimize fermentation conditions such as medium composition, pH, and temperature to enhance GABA yield. nih.govresearchgate.net For example, studies have shown that supplementing the culture medium with monosodium glutamate (the precursor for GABA synthesis) and pyridoxal-5'-phosphate (a cofactor for GAD) can significantly increase GABA production by LAB. nih.govmdpi.com The accurate quantification provided by the dansyl chloride method is critical for evaluating the success of these strategies. mdpi.com

Table 2: Factors Affecting GABA Production in Microbial Fermentation This table is interactive. Click on the headers to sort the data.

| Factor | Effect on GABA Production | Reference |

|---|---|---|

| Monosodium Glutamate (MSG) Concentration | Increasing MSG concentration generally increases GABA production up to an optimal level. | mdpi.com |

| Pyridoxal 5'-phosphate (PLP) Supplementation | Addition of PLP, a GAD coenzyme, can enhance GABA yield. | nih.govmdpi.com |

| Carbon and Nitrogen Sources | Optimization of sources like cane sugar and tuna condensate can significantly boost production. | nih.gov |

| Fermentation Method | Fed-batch fermentation can lead to higher GABA concentrations compared to batch fermentation. | nih.gov |

| pH and Temperature | Maintaining optimal pH and temperature is crucial for both cell growth and GAD activity. | researchgate.net |

Emerging Research Frontiers and Methodological Advancements

Development of Novel Dansyl-Based Fluorescent Probes for Specific Biological Targets

The versatility of the dansyl moiety has led to the creation of a wide array of fluorescent probes designed to interact with specific biological targets. nih.govmdpi.com These probes are engineered to exhibit changes in their fluorescent properties, such as intensity or emission wavelength, upon binding to a target molecule or entering a specific cellular microenvironment. mdpi.comnih.gov This principle allows for the sensitive and selective detection of various analytes and biological events.

The development of these probes often involves the strategic modification of the core dansyl structure. For instance, dansyl derivatives can be synthesized to selectively detect metal ions like Fe³⁺ or Hg²⁺. nih.govmdpi.com The design of such probes incorporates a recognition moiety that specifically binds to the target ion, which in turn perturbs the electronic environment of the dansyl fluorophore, leading to a measurable change in fluorescence.

Furthermore, dansyl-based probes have been developed to sense pH changes within acidic organelles. nih.govresearchgate.net These probes are designed to respond to protonation events, which alter the fluorescence of the dansyl group. This capability is crucial for studying cellular processes that involve significant pH fluctuations. The adaptability of the dansyl group also extends to the labeling of oligonucleotides to monitor structural changes in DNA and RNA, highlighting its broad utility in molecular biology. nih.gov Peptide-based fluorescent probes incorporating environmentally sensitive fluorophores have also been developed for the direct detection and monitoring of biomolecules in living cells. nih.gov

The core strategy in developing these novel probes lies in coupling the environmentally sensitive fluorescence of the dansyl group with a highly specific recognition element. This modular design allows for the creation of tailored probes for a diverse range of biological targets, paving the way for more precise and insightful biological investigations.

Integration with Advanced Imaging Modalities for Spatiotemporal Analysis in Living Systems

The utility of fluorescent probes like those based on the dansyl group is significantly enhanced when coupled with advanced imaging modalities. These technologies enable the visualization and quantification of biological processes with high spatial and temporal resolution within the complex environment of living cells and organisms. acs.orgnih.govnih.gov In vivo fluorescence imaging, a non-invasive technique, allows for the longitudinal monitoring of cellular and biological functions, providing valuable insights into disease progression and treatment effects. revvity.com

Modern light microscopy techniques, particularly fluorescence microscopy, are instrumental in studying the spatial distribution of intracellular events. elifesciences.org Far-red to near-infrared (NIR) fluorescent probes are especially advantageous for in vivo imaging due to their ability to penetrate deeper into tissues and minimize background autofluorescence. rsc.org The integration of fluorescent probes with techniques like confocal microscopy produces clear, high-contrast images by eliminating out-of-focus light, making it ideal for observing detailed cellular and subcellular structures. ctfassets.net

Furthermore, the combination of fluorescent probes with super-resolution microscopy allows for the visualization of molecular-scale structures and interactions that are beyond the diffraction limit of conventional light microscopy. ctfassets.net Another powerful technique, fluorescence lifetime imaging microscopy (FLIM), measures the decay time of fluorescence, providing information about the probe's local environment independent of its concentration. ctfassets.net These advanced imaging techniques, when used with specifically designed dansyl-based probes, can provide a dynamic and detailed picture of biological events as they unfold in real-time. The development of bimodal probes, which can be detected by both fluorescence imaging and magnetic resonance imaging (MRI), further expands the toolkit for comprehensive in vivo studies. icmab.esnih.gov

Computational and Theoretical Approaches in Conjunction with Experimental Data for Dansylated Compounds

Computational and theoretical methods are increasingly vital in complementing experimental studies of fluorescent probes. These approaches provide a deeper understanding of the molecular interactions and spectroscopic properties of dansylated compounds, aiding in the design of new probes and the interpretation of experimental data.

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior of biomolecular systems at an atomic level. nih.gov In the context of dansylated compounds, MD simulations can provide detailed insights into the interactions between a dansyl-based probe and its biological target, such as a protein or nucleic acid. nih.govrsc.org These simulations can reveal the specific binding modes, conformational changes, and the influence of the local environment on the fluorescent probe. mdpi.comnih.gov

By simulating the trajectory of atoms over time, researchers can understand the flexibility of the probe and its target, the role of solvent molecules, and the key intermolecular forces that govern the binding process. This information is crucial for optimizing the design of probes with improved affinity and selectivity. For instance, MD simulations can help in understanding how a dansyl-labeled ligand interacts with a protein's binding pocket, which can guide the development of more effective fluorescent sensors. rsc.org The combination of MD simulations with experimental techniques provides a synergistic approach to studying protein-ligand interactions and advancing drug discovery. nih.gov

Table 1: Key Parameters in Molecular Dynamics Simulations of Dansyl-Ligand Interactions

| Parameter | Description | Relevance to Dansyl Probes |

| Force Field | A set of empirical energy functions used to calculate the potential energy of a system of atoms. | Determines the accuracy of the simulated interactions between the dansyl probe and its biological target. |

| Solvent Model | Representation of the solvent (e.g., water) in the simulation. | Crucial for accurately modeling the solvatochromic effects on the dansyl fluorophore. |

| Simulation Time | The duration of the simulated trajectory. | Must be long enough to capture the relevant biological events, such as binding and conformational changes. |

| Ensemble | The statistical mechanical ensemble (e.g., NVT, NPT) that defines the thermodynamic state of the system. | Ensures that the simulation is performed under conditions that mimic the experimental setup. |

Quantum mechanical (QM) calculations are essential for understanding the electronic structure and spectroscopic properties of fluorescent molecules like dansylated compounds. youtube.com These methods can predict various properties, including absorption and fluorescence wavelengths, quantum yields, and the nature of electronic transitions. mdpi.comnih.govresearchgate.net By solving the Schrödinger equation for the molecule, QM calculations provide a detailed picture of the electron distribution and energy levels.

For dansylated compounds, QM calculations can be used to explain the observed solvatochromism, where the absorption and emission spectra shift depending on the polarity of the solvent. mdpi.com These calculations can model how the solvent interacts with the ground and excited states of the dansyl fluorophore, leading to changes in the energy gap and, consequently, the spectroscopic properties. amanote.com This predictive power is invaluable for designing probes with desired optical characteristics for specific applications.

Furthermore, QM methods can be combined with molecular mechanics (QM/MM) to study the spectroscopic properties of a probe within its complex biological environment. nih.gov In a QM/MM approach, the fluorescent probe is treated with high-level QM methods, while the surrounding biological macromolecule and solvent are treated with more computationally efficient MM methods. This hybrid approach allows for the accurate prediction of spectroscopic properties in a realistic biological context.

Table 2: Common Quantum Mechanical Methods for Spectroscopic Prediction

| Method | Description | Application to Dansyl Probes |

| Density Functional Theory (DFT) | A QM method that calculates the electronic structure of a system based on its electron density. | Widely used to predict absorption and emission spectra, as well as to study the effects of solvent and binding on the spectroscopic properties of dansyl probes. |

| Time-Dependent Density Functional Theory (TD-DFT) | An extension of DFT used to calculate excited-state properties. | The primary method for predicting the absorption and fluorescence spectra of dansylated compounds. |

| Ab initio methods | A class of QM methods that are based on first principles, without the use of empirical parameters. | Can provide highly accurate results but are computationally more expensive than DFT. Used for benchmarking and for smaller systems. |

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing dansyl-4-aminobutyric acid, and how can purity be validated?

- Methodology : Synthesis typically involves coupling dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) with 4-aminobutyric acid under alkaline conditions (pH 8–9) in anhydrous solvents like dimethylformamide (DMF). Post-reaction, purification via column chromatography (silica gel, chloroform/methanol gradient) is recommended.

- Validation : Confirm purity using nuclear magnetic resonance (NMR) spectroscopy (e.g., , ) and high-resolution mass spectrometry (HRMS). Cross-reference with spectral databases (SciFinder, Reaxys) to verify structural integrity .

Q. Which analytical techniques are most effective for detecting this compound in biological samples?

- Preferred Methods : High-performance liquid chromatography (HPLC) coupled with fluorescence detection (excitation 330–340 nm, emission 500–520 nm) is optimal due to dansyl’s inherent fluorescence. For complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) enhances specificity .

- Sample Prep : Deproteinize samples using acetonitrile precipitation or solid-phase extraction (C18 cartridges) to reduce interference .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Storage : Store in airtight, light-protected containers at –20°C. Avoid exposure to strong acids/bases or oxidizing agents, as dansyl derivatives are prone to hydrolysis and photodegradation .

- Stability Testing : Perform periodic HPLC analysis to monitor degradation (e.g., free dansyl acid as a breakdown product) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in fluorescence quantification of this compound across experimental setups?

- Troubleshooting Steps :

Calibration Consistency : Ensure standard curves are prepared in the same matrix as samples (e.g., buffer vs. plasma).

Environmental Controls : Monitor pH and temperature, as dansyl fluorescence is pH-sensitive (quenching occurs below pH 6).

Instrument Calibration : Validate detector sensitivity using reference standards (e.g., dansyl-glycine) to rule out instrumental drift .

- Cross-Validation : Confirm results with alternative methods (e.g., LC-MS/MS) to isolate methodological artifacts .

Q. What experimental design considerations are critical for studying the pharmacokinetics of this compound in vivo?

- Key Factors :

- Dosing Route : Intravenous administration avoids first-pass metabolism, enabling accurate plasma concentration curves.

- Sampling Intervals : Collect frequent time points (e.g., 0, 5, 15, 30, 60 min) to capture rapid distribution phases.

- Metabolite Screening : Use untargeted metabolomics (e.g., Q-TOF-MS) to identify phase I/II metabolites, as dansyl groups may undergo sulfation or glucuronidation .

Q. How can researchers address discrepancies in reported binding affinities of this compound for protein targets?

- Root Causes : Variability may arise from assay conditions (e.g., ionic strength, temperature) or protein conformational states.

- Mitigation Strategies :

Standardize Assays : Use surface plasmon resonance (SPR) with immobilized proteins to minimize batch-to-batch variability.

Control for Solvent Effects : Ensure DMSO concentrations are ≤1% to avoid protein denaturation .

- Reproducibility : Share raw data (e.g., binding isotherms) via FAIR-compliant repositories (Chemotion, RADAR4Chem) for independent validation .

Q. What are the best practices for documenting and archiving experimental data on this compound?

- Data Management :

- Metadata : Record synthesis conditions (solvent, catalyst, reaction time), analytical parameters (HPLC gradients, MS ionization modes), and raw data files (NMR FIDs, chromatograms).

- Repositories : Use domain-specific platforms (e.g., Chemotion for synthetic data, nmrXiv for NMR spectra) to ensure long-term accessibility .

Methodological Resources

- Compound Identification : Validate novel derivatives via SciFinder/Reaxys spectral comparisons .

- Toxicity Screening : Consult safety data sheets (SDS) for handling guidelines (e.g., MedChemExpress protocols for related phenylbutyric acids) .

- Critical Analysis : Apply IB Extended Essay criteria (e.g., hypothesis testing, uncertainty evaluation) to ensure rigorous data interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.